2-(4-Ethoxyphenoxy)-4-methylaniline
Description
Contextualization of Aniline (B41778) and Phenoxy Moieties within Advanced Organic Synthesis and Materials Science
Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. The amino group on the aromatic ring is highly reactive and can be readily modified, making anilines versatile intermediates in synthesis. bldpharm.comresearchgate.net They are known to be susceptible to electrophilic substitution reactions, and their basicity can be tuned by substituents on the aromatic ring. researchgate.net
The phenoxy moiety, a phenyl group linked through an ether bond, is a common structural motif in many natural products and synthetic compounds. Diphenyl ethers, which contain the phenoxy group, are recognized for their thermal and chemical stability. This has led to their use in a variety of applications, including as heat transfer fluids, flame retardants, and in the development of high-performance polymers. In medicinal chemistry, the diphenyl ether scaffold is present in a number of bioactive molecules.
Rationale for Investigating 2-(4-Ethoxyphenoxy)-4-methylaniline: Bridging Structural Features with Potential Chemical Utility
The structure of this compound combines the features of both an aniline and a diaryl ether. The presence of the aniline group suggests potential applications as an intermediate in the synthesis of azo dyes, Schiff bases, and heterocyclic compounds. The methyl and ethoxy substituents on the aromatic rings would be expected to influence the compound's solubility, reactivity, and electronic properties.
Delineation of Research Objectives and Scope for Comprehensive Chemical Characterization
A comprehensive chemical characterization of this compound would be a necessary first step for any future research. The primary objectives would include:
Synthesis and Purification: Development of an efficient and scalable synthetic route to obtain the pure compound. Plausible methods include the Ullmann condensation or the Buchwald-Hartwig amination, which are standard methods for the formation of diaryl ether and carbon-nitrogen bonds, respectively.
Structural Elucidation: Unambiguous confirmation of the chemical structure using a suite of spectroscopic techniques.
Physicochemical Properties: Determination of key physical properties.
A hypothetical data table for the characterization of this compound is presented below, based on the kind of data that would be collected in a research setting.
Hypothetical Characterization Data for this compound
| Property | Hypothetical Data |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic, ethoxy, methyl, and amine protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for all unique carbon atoms. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C-O, and C-H bonds. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 243. |
It is important to reiterate that the data in the table above is purely hypothetical and for illustrative purposes. Without actual experimental results from academic literature, no definitive values can be provided. The absence of published research on this compound highlights a gap in the scientific literature and presents an opportunity for future investigation into the synthesis and properties of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-10-11(2)4-9-14(15)16/h4-10H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSOWVIYBANPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Elaboration of 2 4 Ethoxyphenoxy 4 Methylaniline
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline identifies two primary disconnection points: the C-O ether bond and the C-N amine bond. This leads to several potential synthetic routes starting from readily available precursors.
The principal disconnections of the target molecule point to two main strategies.
Strategy A: C-O Bond Formation Focus (Etherification) : Disconnecting the diaryl ether bond (C-O) is the most common approach for this class of compounds. This disconnection yields two key synthons: a nucleophilic phenoxide and an electrophilic aryl halide (or equivalent). These synthons correspond to the following precursor molecules:
Route A1 : 4-Ethoxyphenol (B1293792) and an activated 2-halo-4-methylaniline derivative (e.g., 2-bromo-4-methylaniline (B145976) or 2-iodo-4-methylaniline).
Route A2 : 2-Amino-5-methylphenol and a 4-haloethoxybenzene (e.g., 1-bromo-4-ethoxybenzene). This route is often less favored due to potential complications with the free amino group during etherification. A protecting group on the amine, such as an acetyl or Boc group, would likely be necessary.
Strategy B: C-N Bond Formation Focus (Amination) : Disconnecting the C-N bond suggests an aromatic amination reaction. This approach identifies an amine synthon and an electrophilic aryl ether synthon.
Precursor Molecules : 4-Methylaniline and a 2-halo-4'-ethoxydiphenyl ether. This strategy is generally more complex as it requires the prior synthesis of the substituted diaryl ether precursor. A more direct variant would involve coupling ammonia (B1221849) or an ammonia equivalent with a substituted aryl halide. organic-chemistry.org
The most direct and strategically sound approach typically involves forming the ether linkage between a substituted phenol (B47542) and a substituted aniline (B41778), making Strategy A the more explored pathway.
The identified disconnections highlight the importance of two major classes of cross-coupling reactions in modern organic synthesis.
C-O Bond Forming Reactions : The synthesis of diaryl ethers is classically achieved via the Ullmann condensation. wikipedia.orgorganic-chemistry.org More contemporary and milder methods involve palladium-catalyzed Buchwald-Hartwig C-O coupling. organic-chemistry.org These reactions are pivotal for connecting the two aromatic rings through an oxygen atom. The choice between copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) systems often depends on substrate scope, functional group tolerance, and desired reaction conditions. wikipedia.orgorganic-chemistry.org Ullmann reactions traditionally require high temperatures, though modern advancements have introduced more moderate conditions. wikipedia.orgnih.gov
Development and Optimization of Novel Synthetic Pathways
The practical synthesis of this compound relies on the development and optimization of the key bond-forming reactions identified in the retrosynthetic analysis.
The formation of the diaryl ether bond is arguably the most critical step in the synthesis of the target compound. Both copper- and palladium-based catalytic systems are effective.
Ullmann Condensation (Copper-Catalyzed) : This classic method involves the coupling of a phenol with an aryl halide using a copper catalyst. wikipedia.org Traditional protocols often required stoichiometric copper powder at high temperatures (>200 °C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org Modern Ullmann-type reactions utilize catalytic amounts of soluble copper(I) salts, such as CuI, often in the presence of a ligand like N,N-dimethylglycine or phenanthroline, which allows for lower reaction temperatures (90-140 °C). wikipedia.orgorganic-chemistry.orgjsynthchem.com The choice of base is also critical, with Cs₂CO₃ and K₂CO₃ being commonly employed. nih.gov Nano-particle copper catalysts have also been developed to facilitate these couplings under more environmentally friendly conditions. nih.gov
Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed) : This reaction has emerged as a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. The catalytic system typically consists of a palladium source, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a specialized phosphine (B1218219) ligand. organic-chemistry.orgnih.gov Bulky, electron-rich ligands are essential for promoting the catalytic cycle and are a hallmark of the Buchwald-Hartwig methodology. youtube.com The choice of ligand, base, and solvent is crucial for achieving high yields, as shown in the table below which summarizes conditions for similar reactions.
Table 1: Representative Conditions for Metal-Catalyzed Diaryl Ether Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature | Reference |
|---|---|---|---|---|---|
| CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Effective for coupling aryl bromides and iodides. | organic-chemistry.org |
| CuI / Fe(acac)₃ | K₂CO₃ | DMSO | 120 | An economical and efficient dual-metal catalyst system. | organic-chemistry.org |
| Pd(OAc)₂ / 1,3-dialkylimidazolinium bromide / NaH | NaH | Toluene (B28343) | 100-120 | Utilizes N-heterocyclic carbene (NHC) ligands. | organic-chemistry.org |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 80-110 | Highly active system for coupling with secondary amines. | nih.gov |
| Cu Nanoparticles | Cs₂CO₃ | DMF | 110 | Heterogeneous catalyst that can be recycled. | nih.gov |
Should the synthetic strategy involve forming the C-N bond as the key step, the Buchwald-Hartwig amination is the premier method. organic-chemistry.org This reaction would couple an amine (like 4-methylaniline) with a pre-formed aryl halide ether. The efficiency of this transformation is highly dependent on the catalytic system.
The catalytic cycle involves a Pd(0) species undergoing oxidative addition with the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com The development of bulky, electron-rich phosphine ligands by groups like Buchwald (e.g., XPhos, SPhos) has been instrumental in making this reaction general and efficient for a wide range of substrates, including less reactive aryl chlorides. youtube.com
Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Aryl chlorides, bromides, triflates with primary/secondary amines. | youtube.com |
| [Pd(allyl)Cl]₂ | TrixiePhos, t-BuXPhos | t-BuOLi, t-BuONa | Toluene | Coupling with heterocyclic amines and secondary amines. | nih.gov |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Early generation system, effective for many couplings. | |
| [(CyPF-tBu)PdCl₂] | (Self-ligated) | K₂CO₃, Cs₂CO₃ | t-Amyl alcohol | Air-stable pre-catalyst for aryl and heteroaryl halides. | organic-chemistry.org |
The presence of the methyl group at the 4-position of the aniline ring is straightforward as the starting material, such as 4-bromo-2-nitroaniline (B116644) or 4-methylaniline itself, would contain this feature. The more synthetically challenging aspect is ensuring the correct regiochemistry of the ether linkage at the 2-position relative to the amino group.
This is typically achieved by using a starting material where the substitution pattern is already established. For example, in the C-O bond formation strategy (Route A1), one would start with a 2-halo-4-methylaniline derivative. A common precursor, 4-bromo-2-methylaniline, can be synthesized through a multi-step process starting from o-toluidine, which involves protection of the amine, bromination, and subsequent deprotection. google.com
An alternative, though more complex, approach would be a directed ortho-metalation strategy. For instance, an N-protected aniline, such as N-Boc-aniline, can be selectively lithiated at the ortho position using a strong base like tert-butyllithium. acs.org The resulting aryllithium species could then be quenched with an electrophilic methyl source (e.g., methyl iodide). However, applying this to the target molecule would be challenging due to the multiple potentially reactive sites and would likely be a less efficient strategy than using a pre-methylated starting material.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Evaluation of Solvent Systems and Their Influence on Reaction Efficiency
The choice of solvent plays a critical role in influencing reaction rates, solubility of reagents and catalysts, and ultimately, the product yield. For copper-catalyzed Ullmann-type ether synthesis, high-boiling polar aprotic solvents are traditionally used. wikipedia.org However, recent methodologies have explored non-polar solvents which can offer advantages in product isolation and removal. arkat-usa.org For palladium-catalyzed Buchwald-Hartwig aminations, a range of ethereal and aromatic solvents are commonly employed. wuxiapptec.com
A hypothetical solvent screening for an Ullmann-type synthesis between 4-ethoxyphenol and 2-bromo-4-methylaniline might yield results as shown below. Non-polar solvents like toluene and xylene often provide good yields, while highly polar solvents such as NMP and DMF can also be effective, though they may require higher temperatures. wikipedia.orgarkat-usa.org
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Representative Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 111 | 75 |
| o-Xylene | 2.6 | 144 | 81 |
| 1,4-Dioxane | 2.2 | 101 | 68 |
| Acetonitrile (B52724) | 37.5 | 82 | 72 |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | 65 |
| Dimethylformamide (DMF) | 36.7 | 153 | 62 |
Screening of Catalysts and Ligand Architectures
The catalyst and its associated ligand are the heart of the cross-coupling reaction, dictating the scope and efficiency of the transformation. For an Ullmann C-O coupling, inexpensive copper sources like copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) are often effective. wikipedia.orgorganic-chemistry.org The reaction is greatly accelerated by the addition of a ligand, with simple, inexpensive structures like diamines or salicylaldoxime (B1680748) showing significant rate enhancement. organic-chemistry.org
For a Buchwald-Hartwig C-N coupling, a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-catalyst complex, is used. The choice of phosphine ligand is crucial. wuxiapptec.com Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) have proven to be highly effective for coupling anilines. acs.orgnih.gov
| Palladium Source | Ligand | Base | Solvent | Representative Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 92 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 88 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 75 |
| Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 85 |
| Pd(OAc)₂ | dppf | K₂CO₃ | DMF | 60 |
Determination of Optimal Temperature, Pressure, and Stoichiometric Ratios
Fine-tuning the reaction conditions is essential for maximizing yield and minimizing side reactions. Most cross-coupling reactions are performed at atmospheric pressure in sealed vessels to prevent solvent loss at elevated temperatures.
Temperature: Traditional Ullmann reactions often require very high temperatures, sometimes exceeding 200°C. wikipedia.org However, modern ligand-accelerated protocols can often proceed at milder temperatures, typically in the range of 80-140°C. arkat-usa.orgorganic-chemistry.org Buchwald-Hartwig reactions are generally conducted between 80-110°C, although highly active catalyst systems can sometimes allow for reactions at or near room temperature. wuxiapptec.com
Stoichiometry: The ratio of reactants and the choice and amount of base are critical. The reaction typically employs a slight excess of one of the coupling partners to ensure complete consumption of the other. The base is crucial for activating the phenol (in Ullmann C-O coupling) or the amine (in Buchwald-Hartwig C-N coupling). Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in palladium catalysis, while weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in copper-catalyzed systems. wuxiapptec.comorganic-chemistry.org The catalyst loading is usually kept low, typically between 1-5 mol% for the metal source. arkat-usa.org
| Base (Equivalents) | Temperature (°C) | Representative Yield (%) |
|---|---|---|
| K₂CO₃ (2.0) | 120 | 78 |
| Cs₂CO₃ (2.0) | 120 | 85 |
| K₃PO₄ (2.0) | 120 | 81 |
| Cs₂CO₃ (2.0) | 100 | 72 |
| Cs₂CO₃ (2.0) | 140 | 83 (with some decomposition) |
Advanced Purification and Isolation Techniques for Research Purity
Following the synthesis, the crude product mixture contains the desired compound along with unreacted starting materials, catalyst residues, and byproducts. Achieving high purity, particularly for research and analytical standards, necessitates the use of advanced purification techniques.
Chromatographic Separations (e.g., Column Chromatography, HPLC)
Flash column chromatography is the primary method for purifying multi-gram quantities of organic compounds. For basic amines like this compound, standard silica (B1680970) gel can lead to poor separation and product loss due to strong acidic interactions. biotage.combiotage.com To mitigate this, the silica can be deactivated by pre-treating the column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (B128534) (TEA), or by using a stationary phase like basic alumina (B75360) or amine-functionalized silica. biotage.combiotage.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether.
For achieving very high purity (>99%), High-Performance Liquid Chromatography (HPLC) is employed. Reversed-phase HPLC (RP-HPLC) on a C18 column is a common choice. The mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water, sometimes with additives to control the pH and improve peak shape. nih.gov
| Stationary Phase | Eluent System | Notes |
|---|---|---|
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (9:1 to 7:3 gradient) + 0.5% Triethylamine | Triethylamine is added to prevent tailing and degradation of the basic amine product. biotage.com |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate (9:1 to 7:3 gradient) | Provides excellent separation for basic amines without the need for basic additives in the eluent. biotage.com |
| Basic Alumina | Hexane / Diethyl Ether (gradient) | A classic alternative to silica for the purification of basic compounds. |
Crystallization Methods for High Purity Product
Crystallization is a powerful technique for obtaining compounds in exceptionally high purity and is often used as a final purification step after chromatography. The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of a crystalline lattice, which excludes impurities. cbseacademic.nic.in The choice of solvent is critical; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. A screening of various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) is typically performed to find the optimal system. For substituted anilines, which can sometimes be oils or low-melting solids at room temperature, techniques like in-situ cryocrystallization may be employed for structural analysis. researchgate.net
Considerations for Synthetic Scale-Up in a Research Context
Scaling up the synthesis of this compound from milligram to multi-gram or even kilogram quantities in a research setting necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility. The challenges encountered often differ from those at the bench scale and require a more rigorous approach to process optimization and control.
One of the primary considerations is the choice of synthetic route. While both Ullmann and Buchwald-Hartwig reactions are viable, their scalability profiles differ. Traditional Ullmann condensations often require high temperatures (typically >150 °C) and stoichiometric amounts of copper catalysts, which can lead to challenges in heat management and product purification on a larger scale. nih.govmdpi.com The high reaction temperatures can also lead to the formation of byproducts through undesired side reactions. Modern modifications of the Ullmann reaction that utilize catalytic amounts of copper and ligands can operate under milder conditions, making them more amenable to scale-up. organic-chemistry.orgacs.org
The Buchwald-Hartwig amination, while often proceeding under milder conditions, utilizes expensive palladium catalysts and phosphine ligands. acs.orgnih.gov On a larger scale, the cost of these reagents becomes a significant factor. Furthermore, the removal of residual palladium from the final product to acceptable levels is a critical and often challenging purification step, especially in the context of intermediates for biologically active molecules. acs.org
Key Scale-Up Considerations:
Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in larger reactors. Inadequate heat dissipation can lead to runaway reactions or the formation of impurities. The use of jacketed reactors and careful control of addition rates are crucial.
Mixing and Mass Transfer: Ensuring efficient mixing is vital for maintaining homogeneity and achieving consistent reaction rates, especially in heterogeneous reaction mixtures. The choice of stirrer design and agitation speed becomes critical as the scale increases.
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation. On a larger scale, controlled addition using pumps is often necessary to maintain optimal reaction conditions.
Solvent Selection and Volume: The choice of solvent impacts reaction kinetics, solubility of reagents and products, and ease of workup and purification. On a larger scale, the volume of solvent used has significant implications for process efficiency and waste disposal. High-boiling point solvents, often used in Ullmann reactions, can be difficult to remove.
Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can be cumbersome and expensive for large quantities of material. Crystallization, distillation, and liquid-liquid extraction are generally preferred for large-scale purification. researchgate.netgoogle.com Developing a robust crystallization procedure is often a key goal during scale-up.
Catalyst Loading and Deactivation: In catalytic reactions like the Buchwald-Hartwig amination, minimizing catalyst loading without compromising reaction efficiency is a key optimization goal for cost reduction. sigmaaldrich.comsigmaaldrich.com Catalyst deactivation can also be more pronounced on a larger scale due to the longer reaction times and potential for impurities in the starting materials.
Safety: A thorough safety assessment is paramount before any scale-up. This includes understanding the thermal stability of reactants and products, potential for gas evolution, and the hazards associated with the reagents and solvents used.
The following data table outlines some of the key parameters and their considerations for scaling up the synthesis of this compound in a research context.
| Parameter | Bench-Scale (mg-g) | Research Scale-Up (g-kg) | Considerations for this compound |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Ensure adequate heating/cooling capacity and efficient stirring. |
| Heating/Cooling | Heating mantle, oil bath | Circulating fluid in reactor jacket | Precise temperature control is critical to minimize byproduct formation. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Prevent localized overheating and ensure homogeneity. |
| Reagent Addition | Pipette, syringe | Addition funnel, peristaltic pump | Controlled addition rate to manage exotherms and side reactions. |
| Purification | Column chromatography | Crystallization, distillation | Develop a robust crystallization method to avoid chromatography. |
| Catalyst (Pd) | Higher loading acceptable | Minimize loading for cost-effectiveness | Optimize catalyst and ligand screening for high turnover number. |
| Catalyst (Cu) | Stoichiometric or high catalytic | Catalytic amounts preferred | Investigate modern ligand-assisted Ullmann protocols. |
| Work-up | Separatory funnel extraction | Reactor-based liquid-liquid extraction | Minimize solvent volumes and facilitate phase separation. |
By carefully addressing these considerations, the synthesis of this compound can be successfully and safely scaled up in a research environment, enabling the production of sufficient quantities for further investigation and development.
Chemical Reactivity and Mechanistic Investigations of 2 4 Ethoxyphenoxy 4 Methylaniline
Elucidation of Reaction Mechanisms and Pathways
Understanding the reaction mechanisms of 2-(4-Ethoxyphenoxy)-4-methylaniline is fundamental to predicting its behavior in chemical synthesis. The molecule possesses multiple reactive sites, including the nucleophilic nitrogen atom and the electron-rich aromatic systems.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. makingmolecules.comwikipedia.org The regioselectivity of such reactions on this compound is governed by the directing effects of the substituents on each of the two aromatic rings.
The aniline (B41778) ring contains three substituents: a primary amino group (-NH2), a methyl group (-CH3), and a phenoxy group (-OAr).
Amino Group (-NH2): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the ring. makingmolecules.comchemistrysteps.com
Methyl Group (-CH3): This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.
Phenoxy Group (-OAr): The ether oxygen donates electron density to the ring via resonance, making it an activating, ortho, para-directing group.
The combined influence of these groups makes the aniline ring highly activated towards electrophilic attack. The amino group's directing effect is dominant. The position para to the amino group is occupied by the methyl group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 3 and 5). However, the bulky 2-(4-ethoxyphenoxy) group provides significant steric hindrance at position 3, making position 5 the most probable site for substitution.
The second aromatic ring contains an ethoxy group (-OCH2CH3).
Ethoxy Group (-OC2H5): Similar to the amino group, the oxygen atom of the ethoxy group has lone pairs that it can donate to the aromatic ring, making it a strong activating and ortho, para-directing substituent. makingmolecules.com
The position para to the ethoxy group is blocked by the diaryl ether linkage. Consequently, electrophilic substitution on this ring would be directed to the two equivalent ortho positions. However, compared to the aniline ring, which is activated by the exceptionally strong -NH2 group, the ethoxy-substituted ring is less reactive. Therefore, electrophilic substitution is expected to occur preferentially on the aniline ring.
| Substituent Group | Ring | Activating/Deactivating Effect | Directing Influence |
|---|---|---|---|
| Amino (-NH2) | Aniline | Strongly Activating | Ortho, Para |
| Methyl (-CH3) | Aniline | Weakly Activating | Ortho, Para |
| Phenoxy (-OAr) | Aniline | Activating | Ortho, Para |
| Ethoxy (-OC2H5) | Phenoxy | Strongly Activating | Ortho, Para |
The primary amine functionality of the aniline moiety confers nucleophilic character upon the molecule. quora.com The lone pair of electrons on the nitrogen atom can attack electrophilic centers. The nucleophilicity of aromatic amines like aniline is generally lower than that of aliphatic amines because the nitrogen's lone pair is delocalized into the π-system of the benzene ring, making it less available for donation. chemistrysteps.com
In this compound, the presence of electron-donating methyl and ethoxyphenoxy groups on the aniline ring increases the electron density within the aromatic system, which can slightly enhance the nucleophilicity of the amino group compared to unsubstituted aniline. However, the large phenoxy group at the ortho position may introduce steric hindrance, potentially impeding the approach of bulky electrophiles to the nitrogen atom. Kinetic studies on similar substituted anilines have shown that both electronic and steric factors significantly influence nucleophilic reactivity. unilag.edu.ngresearchgate.net
The diaryl ether linkage is known for its chemical robustness and resistance to cleavage. openstax.org Ethers are generally unreactive towards bases, nucleophiles, and dilute acids. openstax.org The cleavage of an ether C-O bond is a difficult reaction that typically requires harsh conditions, most commonly treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. wikipedia.orgmasterorganicchemistry.com
The mechanism for acidic cleavage involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic substitution reaction (SN1 or SN2) by the conjugate base of the acid (e.g., Br⁻ or I⁻). openstax.org
SN2 Pathway: If the adjacent carbon is primary or secondary, the halide ion attacks the less sterically hindered carbon atom. openstax.org
SN1 Pathway: If the ether is bonded to a tertiary, benzylic, or allylic carbon that can form a stable carbocation, the reaction proceeds via an SN1 mechanism. openstax.org
For a diaryl ether like the one in this compound, both carbons attached to the oxygen are sp²-hybridized aryl carbons. Cleavage is particularly difficult and would require extreme conditions, as the formation of an aryl cation is highly unfavorable.
| Reagent/Condition | Reactivity | Typical Products |
|---|---|---|
| Strong Bases (e.g., NaOH, NaNH2) | Unreactive | No reaction |
| Nucleophiles (e.g., CN⁻, RS⁻) | Unreactive | No reaction |
| Mild Acids (e.g., HCl, H2SO4) | Generally Unreactive | No reaction |
| Strong Acids (e.g., HBr, HI, heat) | Cleavage | Phenols and Aryl Halides |
| Oxidizing/Reducing Agents | Generally Unreactive | No reaction |
Derivatization Strategies and Functional Group Transformations
Derivatization involves chemically modifying a compound to produce a new substance with different properties. greyhoundchrom.comresearchgate.net The functional groups in this compound offer several handles for such transformations.
The primary amine is the most reactive functional group for derivatization.
Acylation: Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. rsc.org For example, reaction with acetyl chloride would yield N-[2-(4-ethoxyphenoxy)-4-methylphenyl]acetamide. This transformation is often used to protect the amine group or to reduce its activating influence during electrophilic aromatic substitution. libretexts.org
Alkylation: Direct alkylation of the amine with alkyl halides can be difficult to control and often results in a mixture of mono-, di-alkylated products, and even quaternary ammonium salts.
Imine Formation: The amine can undergo a condensation reaction with an aldehyde or a ketone to form an imine, also known as a Schiff base. chemistrysteps.com This reaction is typically catalyzed by a mild acid and requires the removal of water to drive the equilibrium towards the product. study.comoperachem.commasterorganicchemistry.com The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acetyl chloride (CH3COCl) / Pyridine | Amide |
| Alkylation | Methyl iodide (CH3I) | Secondary/Tertiary Amine |
| Imine Formation | Benzaldehyde (C6H5CHO) / Acid catalyst | Imine (Schiff Base) |
Selective functionalization of one of the aromatic rings, or a specific position on a ring, presents a synthetic challenge due to the high reactivity of the aniline ring. As discussed in section 3.1.1, electrophiles will preferentially attack the aniline ring at the position ortho to the amino group and meta to the methyl group (position 5).
To achieve more controlled or alternative substitution patterns, the powerful activating effect of the amino group can be temporarily moderated. A common strategy is to convert the amine into an amide via acylation. The resulting acetamido group is still an ortho, para-director but is significantly less activating than a free amino group. libretexts.org This allows for more controlled electrophilic substitution reactions, such as halogenation or nitration. echemi.com With the amine protected as an amide, substitution would be directed to the position para to the amide (position 5), which is already predicted to be the most reactive site, but the reaction would proceed with greater control and less risk of polysubstitution or oxidation.
Functionalizing the ethoxy-substituted ring in the presence of the much more activated aniline ring is not feasible via standard electrophilic substitution. Such a transformation would likely require a multi-step synthesis involving protecting groups and potentially directed ortho-metalation strategies.
Lack of Specific Research Data for this compound Limits Detailed Analysis
A thorough review of available scientific literature reveals a significant gap in detailed research concerning the chemical reactivity and mechanistic investigations of the compound this compound. While basic chemical identifiers and supplier information are accessible, in-depth studies focusing on its specific chemical behavior, as outlined in the requested article structure, are not presently available in the public domain.
This scarcity of dedicated research prevents a comprehensive discussion on the transformations involving its ethoxy group, its role in catalytic processes, and its reaction kinetics and thermodynamics. Scientific inquiry into a specific chemical compound often progresses from synthesis and basic characterization to more complex studies of its reactivity and potential applications. The current body of literature on this compound appears to be in the early stages, with detailed mechanistic and catalytic studies yet to be published.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the following topics for this compound at this time:
Kinetic and Thermodynamic Studies of Reactions Involving the Compound:No kinetic or thermodynamic data from reactions involving this compound has been reported.
While research exists for related compounds like 4-methylaniline, directly extrapolating this information to this compound would be scientifically unsound without experimental validation. The presence of the bulky and electron-donating 4-ethoxyphenoxy group at the ortho position of the aniline moiety would significantly influence its steric and electronic properties, leading to different reactivity patterns compared to simpler anilines.
Further experimental research is required to elucidate the chemical behavior of this compound and provide the data necessary for a detailed analysis as requested.
Computational and Theoretical Studies on 2 4 Ethoxyphenoxy 4 Methylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(4-Ethoxyphenoxy)-4-methylaniline. These calculations provide a detailed picture of the molecule's electron distribution and energy levels.
Determination of Molecular Orbitals, Energy Gaps, and Frontier Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, is a measure of the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity.
For this compound, theoretical calculations can determine these energy values. Global reactivity descriptors such as electronegativity, hardness, and softness can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactive nature researchgate.net.
Calculated Energy Parameters of this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.28 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 4.39 |
Analysis of Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas, representing negative potential, are susceptible to electrophilic attack, while blue areas, indicating positive potential, are prone to nucleophilic attack.
In the case of this compound, the MEP would likely show negative potential around the nitrogen atom of the aniline (B41778) group and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. These regions would be the most probable sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscapes via Density Functional Theory (DFT)
Calculated Dihedral Angles for the Most Stable Conformer of this compound
| Atoms Defining Dihedral Angle | Angle (°) |
|---|---|
| C(aromatic)-O-C(aromatic)-C(aromatic) | 118.5 |
| C(methyl)-C(aromatic)-N-H | 180.0 |
| C(aromatic)-C(ethoxy)-O-C(ethyl) | 178.9 |
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic processes.
Investigation of Intramolecular Rotations and Flexibility
MD simulations can be used to explore the flexibility of this compound by monitoring the fluctuations of bond lengths, bond angles, and dihedral angles over time. The simulations can reveal the rotational barriers around single bonds and the preferred conformational transitions. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules or its environment.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry provides powerful tools to predict and understand the chemical reactivity and selectivity of molecules. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can offer significant insights into its behavior in chemical reactions.
Application of Conceptual DFT for Reactivity Indices (e.g., Fukui functions)
Conceptual DFT is a branch of quantum chemistry that defines and calculates chemical concepts, such as electronegativity and hardness, to rationalize and predict chemical reactivity. mdpi.com One of the most powerful tools within this framework is the Fukui function, which helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. For practical applications, condensed Fukui functions are calculated for each atomic site. The site with the highest value of the electrophilic Fukui function (f⁻) is the most susceptible to electrophilic attack, while the site with the highest nucleophilic Fukui function (f⁺) is the most likely to be attacked by a nucleophile.
In the case of this compound, the aniline moiety is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. scribd.combyjus.com The amino group (-NH₂) and the ether oxygen are expected to increase the electron density at the ortho and para positions of their respective benzene (B151609) rings. The methyl group is also an activating group.
Based on these general principles, a theoretical calculation of the Fukui functions for this compound would likely reveal the following trends for electrophilic attack:
Aniline Ring: The positions ortho and para to the amino group are expected to be the most reactive sites for electrophilic attack. However, the para position is already substituted with a methyl group. The ether linkage at the ortho position will also influence the reactivity.
Phenoxy Ring: The positions ortho and para to the ethoxy group are activated.
A hypothetical representation of condensed Fukui functions for selected atoms in this compound is presented in the table below. Higher values indicate greater reactivity towards electrophilic attack.
| Atom/Position (on aniline ring) | Hypothetical f⁻ value | Predicted Reactivity for Electrophilic Attack |
| C (ortho to -NH₂, para to -CH₃) | 0.18 | High |
| C (ortho to -NH₂ and ether) | 0.15 | Moderate to High |
| C (meta to -NH₂, ortho to -CH₃) | 0.08 | Low |
| N (of -NH₂) | 0.12 | Moderate |
This table is generated based on theoretical principles and is for illustrative purposes.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.
For this compound, a common and important reaction to model would be electrophilic aromatic substitution. researchgate.netnih.gov DFT calculations can be employed to investigate the mechanism of reactions such as halogenation, nitration, or Friedel-Crafts alkylation. researchgate.net
The modeling process typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, and products are optimized to find their lowest energy conformations.
Transition State Search: The transition state, which is the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.
For the electrophilic substitution on the aniline ring of this compound, computational modeling could be used to compare the activation energies for substitution at the different available positions. This would provide a quantitative prediction of the regioselectivity of the reaction.
| Reaction Step | Computational Method | Information Obtained |
| Formation of electrophile | DFT | Energetics of electrophile generation |
| Attack of electrophile on aromatic ring | DFT, Transition State Search | Activation energy, structure of the transition state |
| Formation of sigma complex (intermediate) | DFT, Geometry Optimization | Stability of the intermediate |
| Deprotonation to restore aromaticity | DFT | Energetics of the final step |
This table outlines a general computational workflow for modeling an electrophilic aromatic substitution reaction.
Structure-Property Relationship Studies in a Purely Chemical Context
Computational chemistry is also invaluable for establishing relationships between the structure of a molecule and its physical and spectroscopic properties. These studies can aid in the identification and characterization of new compounds and in the design of molecules with desired properties.
Correlation between Structural Modifications and Predicted Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical calculations can predict spectroscopic properties with a high degree of accuracy. By systematically modifying the structure of this compound and calculating the corresponding spectra, it is possible to establish clear structure-property relationships.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, modifications such as changing the substituent on the phenoxy ring from an ethoxy group to a different alkoxy group, or introducing a substituent on the aniline ring, would alter the electron distribution and thus the chemical shifts of the nearby protons and carbons. nih.gov For instance, replacing the ethoxy group with a more electron-withdrawing group would be expected to deshield the protons on the phenoxy ring, leading to a downfield shift in their ¹H NMR signals.
| Structural Modification | Predicted Effect on ¹H NMR Chemical Shift of Phenoxy Ring Protons | Predicted Effect on ¹³C NMR Chemical Shift of Aniline Ring Carbons |
| Replacing -OCH₂CH₃ with -OCH₃ | Minor upfield shift | Negligible |
| Replacing -OCH₂CH₃ with -OCF₃ | Significant downfield shift | Minor downfield shift |
| Adding a -NO₂ group to the phenoxy ring | Significant downfield shift | Minor downfield shift |
This table presents hypothetical correlations based on established electronic effects of substituents.
IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds. These frequencies are dependent on the bond strength and the masses of the atoms involved. DFT calculations can accurately predict the vibrational spectrum of a molecule. asianpubs.orgnih.gov For this compound, the characteristic N-H stretching frequencies of the amino group and the C-O stretching frequencies of the ether linkage are prominent features in the IR spectrum. libretexts.org Modifying the electronic properties of the substituents would influence the bond strengths and thus shift these vibrational frequencies. For example, an electron-donating group on the phenoxy ring would increase the electron density on the ether oxygen, potentially strengthening the C-O bond and increasing its stretching frequency.
Influence of Molecular Architecture on Electronic and Optical Properties (theoretical)
Electronic Properties: The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the presence of electron-donating groups like the amino and ethoxy groups is expected to raise the energy of the HOMO, leading to a relatively small HOMO-LUMO gap. umn.edu The ether linkage allows for conjugation between the two aromatic rings, which can also influence the frontier orbital energies. libretexts.org
| Structural Feature | Theoretical Influence on HOMO Energy | Theoretical Influence on LUMO Energy | Theoretical Influence on HOMO-LUMO Gap |
| -NH₂ group | Increase | Minor effect | Decrease |
| -OCH₂CH₃ group | Increase | Minor effect | Decrease |
| -CH₃ group | Minor increase | Negligible | Minor decrease |
| Ether linkage | Delocalization, may raise HOMO | Delocalization, may lower LUMO | Decrease |
This table summarizes the expected qualitative effects of different functional groups on the frontier molecular orbitals of the parent aromatic systems.
Optical Properties: The electronic properties, particularly the HOMO-LUMO gap, are directly related to the optical properties of a molecule, such as its absorption of ultraviolet-visible (UV-Vis) light. acs.org The energy of the lowest electronic transition often corresponds to the HOMO-LUMO gap. Therefore, modifications to the molecular structure of this compound that decrease the HOMO-LUMO gap would be predicted to cause a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. chemrxiv.org Time-dependent DFT (TD-DFT) is a computational method specifically designed to predict electronic excitation energies and UV-Vis spectra.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 4 Ethoxyphenoxy 4 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(4-Ethoxyphenoxy)-4-methylaniline, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign every proton and carbon signal, thus confirming the proposed structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic region is expected to be the most complex, with signals arising from the protons on both the 4-ethoxyphenoxy and the 4-methylaniline rings.
The protons of the 4-ethoxyphenoxy group are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the ethoxy group would likely resonate at a slightly different chemical shift compared to the protons ortho to the ether oxygen due to their differing electronic environments.
Similarly, the 4-methylaniline moiety will display signals for its three aromatic protons. The presence of the ether linkage at the 2-position and the methyl group at the 4-position will influence the chemical shifts of these protons, leading to a predictable splitting pattern. The amino (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
The aliphatic region of the spectrum will be characterized by the signals from the ethoxy and methyl groups. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, which in turn will appear as a triplet. The methyl group on the aniline (B41778) ring will be observed as a singlet.
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H (Aromatic, aniline ring) | 6.8 - 7.2 | m | - |
| H (Aromatic, phenoxy ring) | 6.9 - 7.1 | m | - |
| NH₂ | 3.5 - 4.5 | br s | - |
| -OCH₂CH₃ | 3.9 - 4.1 | q | ~7.0 |
| -CH₃ (aniline ring) | 2.2 - 2.4 | s | - |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments in the molecule. For this compound, a total of 15 distinct carbon signals are anticipated, corresponding to the 15 carbon atoms in the structure.
The aromatic region will contain twelve signals. The chemical shifts of these carbons will be influenced by the nature of the substituents on each ring. The carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) are expected to be deshielded and appear at higher chemical shifts. The carbon atoms of the ethoxy and methyl groups will resonate in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (Aromatic, C-O) | 150 - 160 |
| C (Aromatic, C-N) | 140 - 150 |
| C (Aromatic) | 110 - 140 |
| -OCH₂CH₃ | 60 - 70 |
| -CH₃ (aniline ring) | 20 - 25 |
| -OCH₂CH₃ | 10 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be crucial to confirm the coupling between the methylene and methyl protons of the ethoxy group and to trace the connectivity of the protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the two aromatic rings through the ether linkage. For instance, correlations would be expected between the protons on one ring and the carbons of the adjacent ring, providing definitive proof of the diaryl ether structure.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₅H₁₇NO₂, the calculated exact mass can be compared to the experimentally determined value from HRMS to unequivocally confirm the molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 244.1332 |
| [M+Na]⁺ | 266.1151 |
| [M+K]⁺ | 282.0891 |
Interpretation of Fragmentation Patterns for Structural Information
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule.
The most common fragmentation pathway for diaryl ethers involves the cleavage of the ether bond. This would lead to the formation of characteristic fragment ions corresponding to the 4-ethoxyphenoxy and 4-methylaniline moieties. Further fragmentation of these initial ions can also occur, providing additional structural clues. For example, the ethoxy group may lose an ethylene (B1197577) molecule, and the aniline fragment may undergo rearrangements. The analysis of these fragmentation pathways provides strong corroborative evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and probe the molecular vibrations of a compound. For this compound, these methods would provide crucial information about its constituent parts, including the aniline, ether, and substituted benzene ring moieties.
The primary functional groups expected to yield characteristic signals are the primary amine (-NH₂), the aromatic ether (Ar-O-Ar), the ethyl group (-CH₂CH₃), and the methyl group (-CH₃), as well as the vibrations of the two substituted aromatic rings.
Expected Infrared (IR) Absorption Bands:
N-H Stretching: The primary amine group would typically exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethyl groups would be observed as strong bands in the 3000-2850 cm⁻¹ region.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings would produce several bands of variable intensity in the 1620-1450 cm⁻¹ range.
N-H Bending: The scissoring vibration of the -NH₂ group is anticipated to cause a medium to strong absorption band around 1650-1580 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically appears in the 1340-1250 cm⁻¹ region.
C-O-C Stretching: The most characteristic feature for the ether linkage is the strong absorption from the asymmetric C-O-C stretching, expected to be prominent in the 1270-1200 cm⁻¹ range. The symmetric stretch, which is often weaker in the IR spectrum, would appear at a lower frequency.
Expected Raman Scattering Peaks: Raman spectroscopy would complement the IR data. While polar bonds like N-H and C-O are strong in the IR, non-polar and symmetric vibrations, such as the aromatic ring breathing modes, are often strong in the Raman spectrum.
Aromatic Ring Vibrations: Strong, sharp peaks corresponding to the "ring breathing" modes of the substituted benzene rings would be a dominant feature, typically appearing around 1000 cm⁻¹.
Symmetric C-O-C Stretching: The symmetric stretch of the ether bond, which may be weak in the IR, could be more readily observed in the Raman spectrum.
The combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes, leveraging their different selection rules to confirm the presence of all key functional groups and provide insight into the molecular symmetry.
Table 1: Expected Vibrational Frequencies for this compound (Note: These are generalized, expected frequency ranges based on known functional groups. Actual experimental values may vary.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium | Medium |
| Aromatic C-H Stretch | Benzene Rings | 3100 - 3000 | Medium | Medium-Strong |
| Aliphatic C-H Stretch | Ethyl (-CH₂CH₃), Methyl (-CH₃) | 3000 - 2850 | Strong | Medium-Strong |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong | Weak |
| Aromatic C=C Stretch | Benzene Rings | 1620 - 1450 | Medium-Strong | Strong |
| Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-Ar) | 1270 - 1200 | Strong | Medium |
| Aromatic C-N Stretch | Aniline Moiety | 1340 - 1250 | Strong | Medium |
| Aromatic Ring Breathing | Benzene Rings | ~1000 | Weak | Strong |
| C-H Out-of-Plane Bending | Substituted Benzene | 900 - 675 | Strong | Weak |
X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline)
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the definitive solid-state structure of this compound, provided that the compound can be synthesized in high purity and grown into a suitable single crystal.
A search of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported. If a crystal structure were to be determined, the analysis would yield a wealth of structural information, including:
Molecular Conformation: The exact spatial orientation of the two aromatic rings relative to each other, defined by the dihedral angle across the ether linkage. It would also reveal the conformation of the ethoxy group.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-O, C-C, C-H, N-H) and bond angles, allowing for comparison with theoretical models and standard values. This can reveal any strain or unusual electronic effects within the molecule.
Crystal Packing and Intermolecular Interactions: The analysis would elucidate how individual molecules of this compound arrange themselves in the crystal lattice. It would identify and quantify any significant intermolecular forces, such as hydrogen bonds involving the amine group (N-H···O or N-H···N) or π-π stacking interactions between the aromatic rings. This information is critical for understanding the solid-state properties of the material.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the crystal system and space group, which define the fundamental repeating unit and symmetry of the crystal.
Table 2: Hypothetical Crystallographic Data Table for this compound (Note: As no experimental crystal structure is available, this table serves as a template for the data that would be obtained from an X-ray diffraction experiment.)
| Parameter | Description | Value |
| Chemical Formula | Sum formula of the compound | C₁₅H₁₇NO |
| Formula Weight | Molar mass of the compound | 243.31 g/mol |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) | To be determined |
| Space Group | The symmetry group of the crystal | To be determined |
| a, b, c [Å] | Unit cell dimensions | To be determined |
| α, β, γ [°] | Unit cell angles | To be determined |
| V [ų] | Volume of the unit cell | To be determined |
| Z | Number of molecules per unit cell | To be determined |
| Density (calculated) [g/cm³] | Calculated density of the crystal | To be determined |
| Key Bond Lengths [Å] | e.g., C(aryl)-O, O-C(ethyl), C(aryl)-N | To be determined |
| Key Bond Angles [°] | e.g., C-O-C, C-C-N | To be determined |
| Key Torsion Angles [°] | e.g., C-C-O-C | To be determined |
Exploration of Potential Applications in Pure Chemical Sciences and Engineering
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
As a readily available chemical building block, 2-(4-ethoxyphenoxy)-4-methylaniline serves as a foundational component for the construction of more intricate molecular architectures. crysdotllc.comcrysdotllc.com Its bifunctional nature, possessing both a nucleophilic amino group and an aromatic scaffold, allows for a diverse range of chemical modifications.
The structure of this compound is well-suited for its use as a monomer in the synthesis of specialty polymers. The amine functionality can participate in polymerization reactions, such as polycondensation, to form polyamides or polyimides. The resulting polymers would incorporate the diphenyl ether moiety into their backbone, which is known to enhance thermal stability and impart desirable mechanical properties.
For instance, the synthesis of ABA-type triblock copolymers has been demonstrated using macroinitiators derived from similar aromatic structures. mdpi.com This suggests that this compound could be modified to act as a monomer in the creation of block copolymers with tailored properties for applications in nanotechnology and electronics. researchgate.net
Furthermore, the rigid, rod-like nature of the diphenyl ether core is a key feature in the design of liquid crystals. By incorporating this compound into larger molecules, it is conceivable to synthesize new liquid crystalline materials with specific phase behaviors and optical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Resulting Polymer Properties | Potential Applications |
| Polyamide | Diacyl Chloride | High thermal stability, good mechanical strength | High-performance films, fibers, and coatings |
| Polyimide | Dianhydride | Excellent thermal and chemical resistance | Aerospace components, flexible electronics |
| Polyurethane | Diisocyanate | Toughness, flexibility, and abrasion resistance | Elastomers, foams, and adhesives |
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. sigmaaldrich.comossila.com The amino group of this compound provides a reactive handle for the construction of various heterocyclic rings. For example, it can undergo condensation reactions with dicarbonyl compounds to form benzodiazepines or with other reagents to yield quinolines, quinoxalines, or other fused heterocyclic systems. The resulting complex molecules, adorned with the 4-ethoxyphenoxy substituent, could exhibit unique biological activities or material properties.
The synthesis of isoxazolopyridinones from related amino-substituted compounds highlights the versatility of aniline (B41778) derivatives in creating complex heterocyclic structures. researchgate.net This points to the potential of this compound as a precursor for a wide array of novel heterocyclic compounds.
Potential as a Ligand in Coordination Chemistry and Catalysis
The presence of both a soft nitrogen donor and potentially other coordination sites within the molecule makes this compound an interesting candidate for a ligand in coordination chemistry.
The amino group can readily coordinate to a metal center. While it is a monodentate ligand in its simplest form, derivatization of the aniline can introduce additional donor atoms, creating bidentate or multidentate ligands. For example, Schiff base condensation of the amine with a suitable aldehyde or ketone containing another donor group (e.g., a hydroxyl or pyridyl group) would yield a chelating ligand.
The study of Schiff base ligands derived from 4-methylaniline with transition metals has shown the formation of stable complexes with interesting photophysical properties. rsc.org This suggests that similar complexes of this compound could be synthesized and their coordination chemistry explored.
Table 2: Potential Metal Complexes of this compound Derivatives
| Metal Ion | Ligand Derivative | Potential Coordination Geometry | Research Focus |
| Copper(II) | Schiff base with salicylaldehyde | Square planar | Catalytic oxidation reactions |
| Zinc(II) | Schiff base with 2-pyridinecarboxaldehyde | Tetrahedral | Luminescent materials |
| Palladium(II) | Phosphine-functionalized aniline | Square planar | Cross-coupling catalysis |
Metal complexes bearing ligands derived from this compound could find applications in catalysis. In homogeneous catalysis, the electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenoxy ring to influence the activity and selectivity of the metal catalyst. For instance, palladium complexes with aniline-derived ligands are known to be effective catalysts for cross-coupling reactions.
For heterogeneous catalysis, the ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This would allow for the easy separation and recycling of the catalyst, which is a significant advantage in industrial processes.
Future Research Directions and Unanswered Questions Regarding 2 4 Ethoxyphenoxy 4 Methylaniline
Challenges and Opportunities in Economical and Sustainable Synthesis
Current methods for producing 2-(4-Ethoxyphenoxy)-4-methylaniline, though functional, often depend on conventional chemical processes that may not be the most cost-effective or environmentally sound. A primary challenge is the development of greener synthetic routes that minimize waste generation, lower energy requirements, and incorporate renewable starting materials.
Future research opportunities in this domain encompass:
Advanced Catalysis: The investigation into novel, highly efficient catalytic systems, such as those utilizing earth-abundant metals or nanocatalysts, could facilitate higher product yields under milder reaction conditions. The creation of recyclable catalysts would also substantially enhance the economic and environmental profile of its synthesis.
Continuous Flow Chemistry: The implementation of continuous flow manufacturing offers a significant opportunity for process intensification. This technology allows for superior control over reaction parameters, leading to improved safety, higher purity of the final product, and more straightforward scalability. Research focused on optimizing flow processes for the synthesis of this compound is a highly promising area.
Biocatalysis: Exploring the use of enzymes or whole-cell biocatalysts could provide highly selective and eco-friendly alternatives to traditional synthetic methods. The directed evolution or engineering of enzymes to perform the key bond-forming reactions would represent a major advancement in the sustainable production of this compound.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Novel Catalysis | Higher yields, milder reaction conditions, potential for using earth-abundant metals. | Catalyst deactivation, cost and synthesis of complex ligands, catalyst separation and recycling. |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability and reproducibility. | Initial capital investment for equipment, potential for reactor fouling or clogging, requirement for specialized expertise. |
| Bio-inspired Synthesis | High chemo-, regio-, and stereoselectivity; use of renewable resources; mild reaction conditions. | Enzyme stability and operational lifetime, limited substrate scope, potential for low volumetric productivity. |
Unexplored Reactivity Pathways and Stereoselective Transformations
The known chemistry of this compound has largely centered on its utility as a synthetic intermediate. However, its molecular architecture, which includes an aniline (B41778) functional group, an ether linkage, and multiple aromatic rings, suggests a rich and varied reactivity that remains largely untapped.
Future research should prioritize:
Directed C-H Functionalization: The molecule possesses numerous carbon-hydrogen bonds that are potential sites for selective functionalization. The development of catalytic methods to precisely modify specific C-H bonds would unlock access to a wide array of novel derivatives with tailored properties.
Stereoselective Synthesis: For applications in fields such as pharmaceuticals or advanced optics, control over the three-dimensional arrangement of atoms is paramount. Research into stereoselective reactions targeting the aniline moiety or other parts of the molecule could yield enantiomerically pure compounds with enhanced biological efficacy or specific chiroptical characteristics.
Polymer Science: Investigating the potential of this compound as a monomeric unit for polymerization could lead to the creation of novel high-performance polymers with unique thermal, mechanical, or optoelectronic properties.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are indispensable tools for accelerating the pace of chemical discovery. The application of these methods to this compound can furnish valuable insights that guide and streamline experimental investigations.
Key areas for future theoretical work include:
Mechanistic Elucidation and Catalyst Design: Computational techniques such as Density Functional Theory (DFT) can be employed to unravel the mechanisms of existing synthetic reactions and to predict the efficacy of new catalysts. This in-silico approach can significantly curtail the experimental effort needed to optimize reaction conditions.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be used to forecast the physicochemical properties, potential biological activities, and toxicological profiles of this compound and its derivatives. This predictive power is invaluable for the rational design of new molecules with desired functions.
Conformational and Dynamic Analysis: A thorough understanding of the conformational flexibility of this molecule is essential for predicting its binding modes with biological targets or its self-assembly behavior in the solid state. Advanced molecular dynamics simulations can provide a detailed picture of its dynamic behavior in various environments.
Novel Applications in Emerging Fields of Green Chemistry and Sustainable Chemical Technologies
The core tenets of green chemistry advocate for the design of chemical products and processes that minimize or eradicate the use and generation of hazardous substances. This compound and its derivatives have the potential to contribute to this objective across several emerging technological fields.
Promising directions for application-focused research include:
Renewable Feedstocks: A significant advancement towards a more sustainable chemical industry would be to develop synthetic pathways to this compound that start from renewable feedstocks, such as aromatic compounds derived from lignin.
Biodegradable Materials: Investigating the incorporation of this compound into the backbone of biodegradable polymers could lead to the development of more environmentally benign plastics and other materials.
Green Solvents: The potential use of this compound or its derivatives as green solvents or as components of sustainable reaction media could provide safer alternatives to conventional volatile and hazardous organic solvents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenoxy)-4-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : React 4-ethoxyphenol with 4-methyl-2-nitroaniline in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 8–12 hours. The nitro group is later reduced to an amine using Sn/HCl .
- Reductive Amination : Alternative pathways involve coupling 4-ethoxy-phenoxy halides with 4-methylaniline derivatives under Pd catalysis (e.g., Chan-Lam coupling) .
- Key Variables : Solvent polarity, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and temperature critically affect regioselectivity. Lower yields (<50%) are common due to steric hindrance from the ethoxy group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C4, methyl at C4 of aniline) via chemical shifts (δ 1.3–1.5 ppm for ethoxy –CH₃, δ 6.5–7.5 ppm for aromatic protons) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (expected [M+H]⁺ ~ 274.3 g/mol) .
- Challenges : Oxidative degradation of the aniline group during storage requires inert atmosphere storage (-20°C, argon) .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Degradation Pathways :
- Oxidation : The aniline group forms quinones in aerobic conditions; use antioxidants like BHT or conduct reactions under N₂ .
- Hydrolysis : Ethoxy groups may hydrolyze in acidic/basic media; maintain pH 6–8 in aqueous solutions .
- Storage : Store at -20°C in amber vials with desiccants (e.g., silica gel) to prevent moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer :
- Mechanistic Studies :
- Target Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with biological targets (e.g., kinase enzymes) .
- Metabolic Stability : Compare hepatic microsomal half-lives across species (e.g., human vs. murine) to explain variability in in vivo efficacy .
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize protocols using reference inhibitors .
Q. What strategies optimize regioselectivity in derivatizing this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to functionalize the aniline ring at the ortho position, leveraging the ethoxy group as a directing group .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids at the methylaniline moiety; Pd(OAc)₂/XPhos catalytic systems show >70% yield .
- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic substitution sites, reducing trial-and-error synthesis .
Q. How do solvent effects and catalytic systems influence the reaction kinetics of this compound in heterocyclic ring formation?
- Methodological Answer :
- Case Study : Cyclization with α,β-unsaturated ketones in DMSO at 120°C forms quinoline derivatives, while THF favors pyrrole rings due to differing polarity .
- Catalyst Screening : AuCl₃/AgOTf systems accelerate [4+2] cycloadditions (TOF = 15 h⁻¹) compared to Cu(I) catalysts (TOF = 5 h⁻¹) .
- Kinetic Profiling : Monitor reactions via in-situ IR to identify rate-limiting steps (e.g., imine intermediate formation) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected peaks, and how can researchers address this?
- Methodological Answer :
- Impurity Identification :
- Byproduct Formation : Trace oxidation products (e.g., nitroso derivatives) may appear at δ 8.1–8.3 ppm. Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) .
- Solvent Artifacts : Residual DMSO-d₆ in NMR samples causes peaks at δ 2.5 ppm; lyophilize samples thoroughly .
- Quantitative Analysis : Use ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for precise integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
